

physical and chemical properties of 7,7-Dichlorobicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7,7-Dichlorobicyclo[4.1.0]heptane

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An In-depth Technical Guide to 7,7-Dichlorobicyclo[4.1.0]heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

7,7-Dichlorobicyclo[4.1.0]heptane, also known as 7,7-dichloronorcarane, is a halogenated bicyclic compound of significant interest in synthetic organic chemistry. Its strained three-membered ring fused to a six-membered ring, combined with the gem-dichloro functionality, imparts unique reactivity, making it a valuable intermediate for the synthesis of a variety of complex molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **7,7-dichlorobicyclo[4.1.0]heptane**, detailed experimental protocols for its synthesis and analysis, and a summary of its key chemical transformations.

Physical and Chemical Properties

7,7-Dichlorobicyclo[4.1.0]heptane is a colorless to light yellow liquid at room temperature. It is soluble in common organic solvents but insoluble in water.

Tabulated Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic properties of **7,7-Dichlorobicyclo[4.1.0]heptane**.

Table 1: Physical Properties of **7,7-Dichlorobicyclo[4.1.0]heptane**

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₁₀ Cl ₂	[1] [2]
Molecular Weight	165.06 g/mol	[1]
Appearance	Colorless to light yellow clear liquid	[1] [2]
Boiling Point	198 °C at 760 mmHg; 80 °C at 15 mmHg; 77 °C at 11 hPa	[3] [4]
Melting Point	-35 °C or -75 °C (conflicting reports)	[5]
Density	1.208 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.503	
Flash Point	82.22 °C (180.0 °F)	
Solubility	Soluble in organic solvents, insoluble in water.	[5]

Table 2: Spectroscopic Data for **7,7-Dichlorobicyclo[4.1.0]heptane**

Spectrum Type	Key Peaks and Assignments	Reference(s)
¹ H NMR	δ (ppm) in CDCl ₃ : 1.88-1.98 (m, 2H, C1-H, C2-H), 1.61-1.71 (m, 4H, C3-H, C6-H), 1.12-1.36 (m, 4H, C4-H, C5-H)	
¹³ C NMR	δ (ppm) in CDCl ₃ : 67.4 (C7), 25.8 (C1, C6), 20.2 (C2, C5), 18.9 (C3, C4)	
Infrared (IR)	ν (cm ⁻¹): 2944, 2855 (aliphatic C-H stretch), 796 (C-Cl stretch)	
Mass Spectrometry (MS)	The molecular ion peak (M ⁺) is expected, considering the isotopic distribution of chlorine (³⁵ Cl and ³⁷ Cl). Fragmentation may involve the loss of a chlorine atom.	[6]

Experimental Protocols

Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane via Phase-Transfer Catalysis (100 mmol scale)

This protocol describes the synthesis of **7,7-dichlorobicyclo[4.1.0]heptane** from cyclohexene and chloroform using a phase-transfer catalyst.[\[4\]](#)

Materials:

- Cyclohexene (8.21 g, 10.1 mL, 100 mmol)
- Chloroform (48.0 g, 32.7 mL, 400 mmol)
- Sodium hydroxide (16.0 g, 400 mmol)
- Tri-n-propylamine (0.14 g, 0.19 mL, 1.0 mmol) or Benzyltriethylammonium chloride

- Ethanol (1 mL)
- Water (16 mL)
- n-Pentane (for extraction)
- Sodium sulfate (anhydrous)
- Sodium chloride

Equipment:

- 100 mL three-neck round-bottom flask
- Reflux condenser
- Addition funnel with pressure equalization
- Magnetic stirrer with heating plate
- Thermometer
- Separatory funnel
- Rotary evaporator
- Distillation apparatus
- Ice bath
- Oil bath

Procedure:

- To a 100 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, thermometer, and magnetic stir bar, add cyclohexene (10.1 mL, 100 mmol), tri-n-propylamine (0.19 mL, 1.0 mmol), chloroform (32.7 mL, 400 mmol), and ethanol (1 mL).[\[4\]](#)
- Cool the mixture to 0 °C using an ice bath.[\[4\]](#)

- Prepare a solution of sodium hydroxide (16.0 g, 400 mmol) in water (16 mL) and add it dropwise to the reaction mixture via the addition funnel while stirring vigorously. Maintain the temperature at 0 °C during the addition.[4]
- After the addition is complete, continue to stir the mixture vigorously at 0 °C for 20 minutes. [4]
- Allow the mixture to warm to room temperature and stir for an additional hour.[4]
- Heat the mixture to 50 °C using an oil bath and stir for 3 hours.[4]

Work-up:

- Remove the chloroform using a rotary evaporator.[4]
- Transfer the residue to a separatory funnel with approximately 50 mL of water and 30 mL of n-pentane.[4]
- Separate the organic layer. Extract the aqueous layer three more times with 30 mL of n-pentane. If an emulsion forms, saturate the aqueous phase with sodium chloride.[4]
- Combine the organic layers and dry over anhydrous sodium sulfate.[4]
- Filter the solution and evaporate the solvent using a rotary evaporator to yield the crude product.[4]
- Purify the crude product by vacuum distillation (boiling point 77 °C at 11 hPa) to obtain a colorless liquid.[4]

Spectroscopic Analysis Protocol

NMR Spectroscopy:

- Sample Preparation: Dissolve one drop of the purified **7,7-dichlorobicyclo[4.1.0]heptane** in approximately 1 mL of deuterated chloroform (CDCl_3).[4]
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

Infrared Spectroscopy:

- Sample Preparation: A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation: Dissolve one drop of the compound in 1 mL of a suitable solvent like tert-butyl methyl ether. Inject 1 μ L of the solution.[4]
- Instrumentation: Use a GC-MS system with a suitable capillary column (e.g., SE-54).[4] A typical temperature program could be: hold at 80 °C for 1 minute, then ramp at 10 °C/min to 250 °C and hold for 30 minutes.[4]

Chemical Reactivity and Transformations

The chemical reactivity of **7,7-dichlorobicyclo[4.1.0]heptane** is dominated by the presence of the strained cyclopropane ring and the two chlorine atoms.

Nucleophilic Substitution and Elimination

The chlorine atoms can be displaced by nucleophiles, although direct S_N2 reactions are sterically hindered.[3] Reactions with strong bases, such as alkoxides (e.g., sodium methoxide), can lead to elimination of HCl and subsequent ring-opening of the highly strained cyclopropene intermediate.[3]

Reduction

One of the chlorine atoms can be selectively removed through reduction. For example, reduction with tri-n-butyltin hydride at elevated temperatures can yield the corresponding monochlorocyclopropane.[7]

Ring-Opening Reactions

The strained three-membered ring is susceptible to cleavage under various conditions, leading to rearrangements.^[3] Thermal rearrangement of related 7,7-dihalobicyclo[4.1.0]heptene systems provides insight into potential ring-opening pathways.^[3]

Reactions with Organometallic Reagents

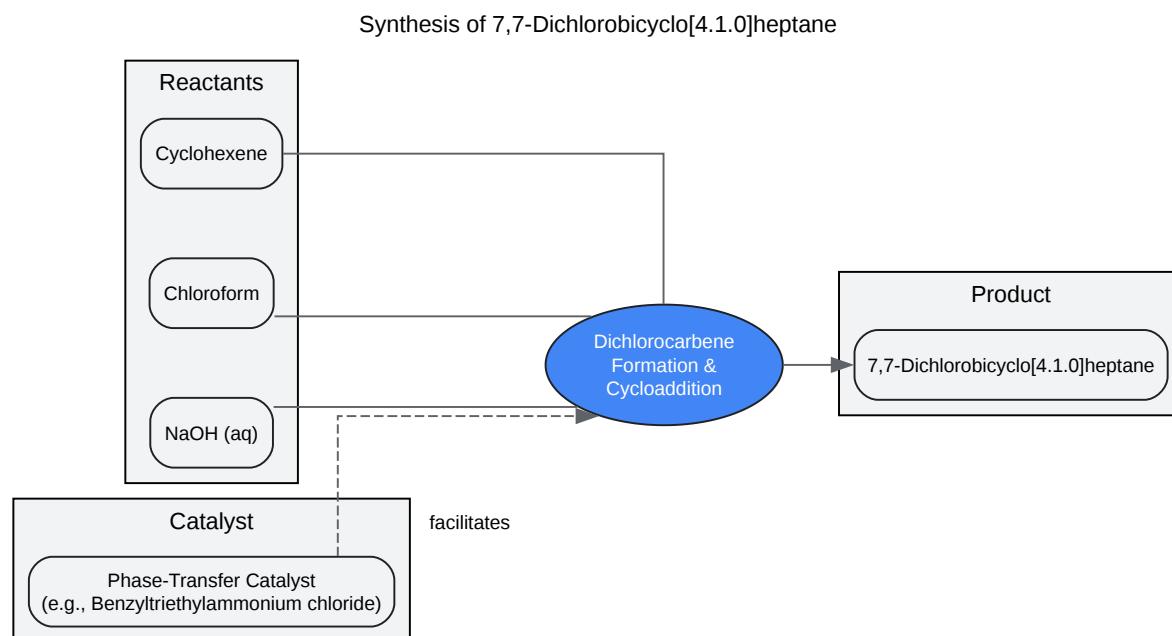
Treatment with organometallic reagents like methylolithium can lead to the formation of carbenes, which can then undergo further reactions and rearrangements.^[5]

Reaction with Phosphorus Trichloride

7,7-Dichlorobicyclo[4.1.0]heptane reacts with phosphorus trichloride in the presence of oxygen to yield 7,7-dichlorobicyclo[3][4]heptyl-2-phosphonic acid dichloroanhydride.

Visualizations

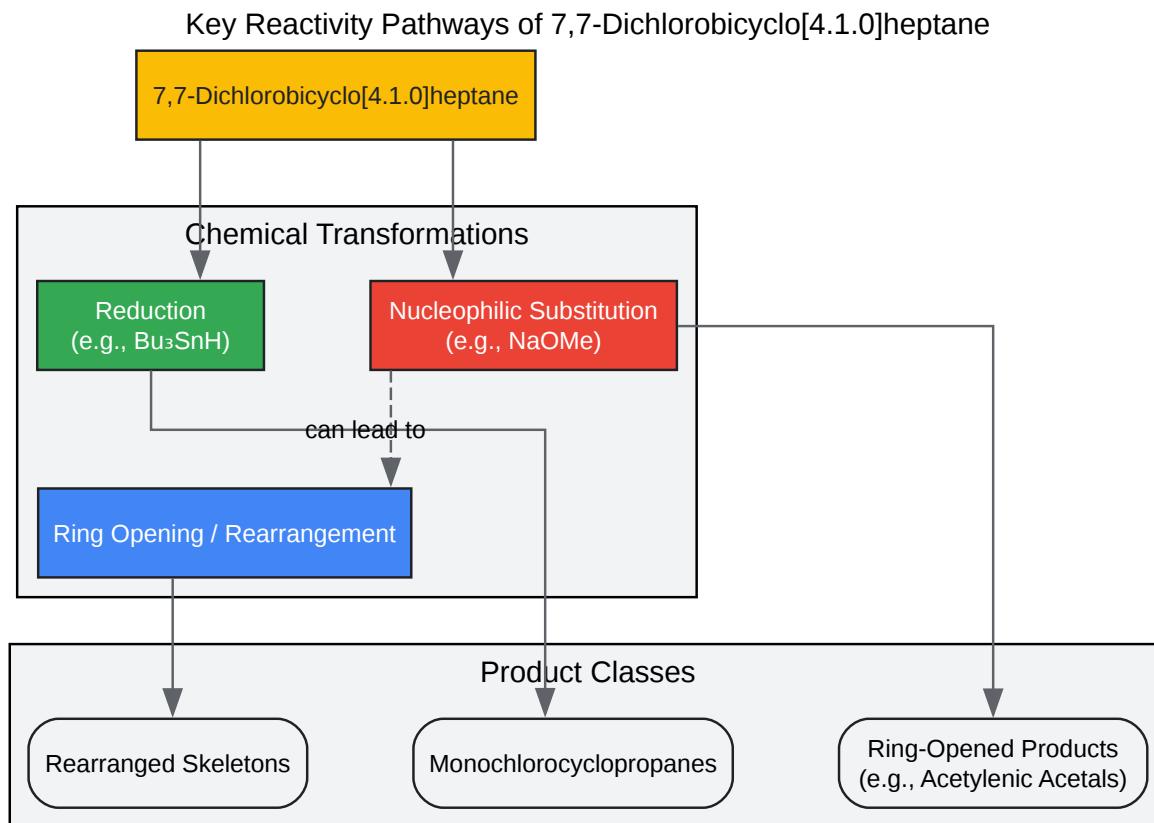
Synthesis of 7,7-Dichlorobicyclo[4.1.0]heptane



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Caption: Synthesis of **7,7-Dichlorobicyclo[4.1.0]heptane** via phase-transfer catalysis.

General Reactivity Pathways

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Caption: Overview of the main reaction pathways for **7,7-Dichlorobicyclo[4.1.0]heptane**.

Safety Information

7,7-Dichlorobicyclo[4.1.0]heptane is harmful if swallowed and causes serious eye irritation.

[5] It is also toxic to aquatic life with long-lasting effects.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

7,7-Dichlorobicyclo[4.1.0]heptane is a versatile synthetic intermediate with a rich and varied chemistry. Its physical and chemical properties are well-characterized, and its synthesis is readily achievable through established protocols. The unique reactivity of this compound, stemming from its strained bicyclic structure and gem-dichloro functionality, provides access to a wide range of more complex molecular architectures, making it a valuable tool for researchers in organic synthesis and drug development.

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- To cite this document: BenchChem. [physical and chemical properties of 7,7-Dichlorobicyclo[4.1.0]heptane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295557#physical-and-chemical-properties-of-7-7-dichlorobicyclo-4-1-0-heptane>]

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